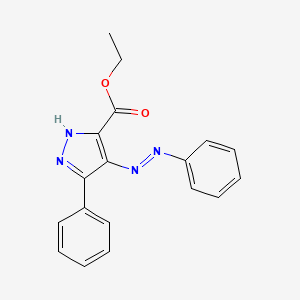

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester

Description

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is a pyrazole-based compound characterized by a phenyl group at position 3, a phenyldiazenyl (azobenzene) substituent at position 4, and an ethyl ester moiety at the carboxylic acid position. This structure combines aromaticity, conjugation (via the diazenyl group), and ester functionality, making it a versatile scaffold for pharmaceutical and agrochemical applications. Its synthesis typically involves cyclization of hydrazine derivatives with diketoesters, followed by alkylation or diazo-coupling reactions . The compound’s spectral properties, such as IR absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (diazenyl N=N), align with pyrazole derivatives bearing electron-withdrawing groups .

Properties

Molecular Formula |

C18H16N4O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

ethyl 3-phenyl-4-phenyldiazenyl-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C18H16N4O2/c1-2-24-18(23)17-16(21-19-14-11-7-4-8-12-14)15(20-22-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,22) |

InChI Key |

LMBCECQLQUPVRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via condensation reactions involving β-diketones or α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, a diketone such as pentane-2,4-dione reacts with hydrazine hydrate in ethanol under reflux conditions to yield substituted pyrazoles.

- Reaction conditions: Reflux in ethanol, typically 5-6 hours.

- Catalysts: Often none required, but acidic or basic catalysts can be employed to improve yields.

- Purification: Recrystallization from ethanol or chromatographic methods.

Introduction of the Phenyldiazenyl Group

The phenyldiazenyl group is introduced via diazotization and azo coupling reactions. Aryl diazonium salts, such as 1-chloro-2-phenyldiazene, are reacted with the pyrazole intermediate in polar solvents like dimethylformamide (DMF) with a base such as anhydrous potassium carbonate.

- Reaction conditions: Stirring at room temperature (~35°C) for extended periods (e.g., 8 hours).

- Base: Anhydrous K2CO3 to facilitate nucleophilic substitution.

- Outcome: Formation of the 4-(2-phenyldiazenyl) substituted pyrazole.

Esterification of the Carboxylic Acid

The carboxylic acid group at the 5-position is converted to the ethyl ester by reaction with ethanol in the presence of acid catalysts or under reflux conditions.

- Typical method: Reflux of 3-phenyl-4-(2-phenyldiazenyl)-1H-pyrazole-5-carboxylic acid with ethanol.

- Catalysts: Acidic catalysts such as sulfuric acid or acidic ion-exchange resins.

- Purification: Recrystallization or chromatographic purification to isolate the ethyl ester.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The pyrazole formation proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration.

- The azo coupling involves electrophilic aromatic substitution where the diazonium salt reacts with the pyrazole's 4-position, favored by electron density and steric accessibility.

- Esterification follows classical Fischer esterification mechanisms, where protonation of the carboxyl group facilitates nucleophilic attack by ethanol.

Purification and Characterization

- Purification typically involves recrystallization from ethanol or chromatographic techniques using silica gel.

- Characterization includes:

Comparative Analysis with Related Pyrazole Esters

| Compound | Key Substituents | Preparation Notes |

|---|---|---|

| Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | Methoxy group enhances solubility | Similar esterification, different substituent effects |

| 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl | Hydroxyl group affects reactivity | Esterification conditions may vary due to polarity |

| Ethyl 5-methoxy-1-pyridin-2-yloxypyrazole | Pyridine ring alters electronics | Requires modified coupling conditions |

Summary of Research Findings

- The preparation of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is well-documented through multi-step synthetic routes involving pyrazole formation, azo coupling, and esterification.

- Reaction conditions are mild to moderate, with yields ranging from 60% to 85%, depending on step and purification efficiency.

- The presence of the phenyldiazenyl group requires careful control of reaction conditions to avoid azo group degradation.

- Analytical data support the successful synthesis and purity of the compound, confirming its structural integrity and functional group presence.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazole derivatives have been extensively studied for their potential as pharmaceuticals. The compound exhibits notable biological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to 1H-Pyrazole-5-carboxylic acid exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Properties : Some pyrazole derivatives have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. This mechanism positions them as candidates for developing new anti-inflammatory drugs .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of a series of pyrazole derivatives on human breast cancer cells. The results indicated that compounds with similar structures to 1H-Pyrazole-5-carboxylic acid significantly reduced cell viability at micromolar concentrations, highlighting their potential as therapeutic agents .

Agrochemical Applications

The compound also shows promise in agricultural chemistry:

- Herbicidal Activity : Pyrazole derivatives have been explored for their herbicidal properties. They can inhibit specific plant growth regulators, making them effective as herbicides. The ethyl ester form enhances the lipophilicity of the compound, potentially improving its absorption and efficacy in plants .

Data Table: Herbicidal Activity Comparison

Materials Science Applications

In materials science, pyrazole compounds are being investigated for use in:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives

Key Observations :

Key Observations :

- Enzyme Inhibition: The phenyldiazenyl group’s conjugation may enhance π-π stacking with enzyme active sites, but specific data for the target compound are lacking. In contrast, the benzyl-substituted derivative shows moderate iNOS inhibition, suggesting substituent position critically affects activity.

- Anticancer Activity: Analogs with arylhydrazono groups (e.g., ) exhibit apoptosis-promoting effects, implying the target compound’s diazenyl group could confer similar properties .

- Antioxidant Potential: Fluorinated ethenyl derivatives demonstrate high radical scavenging, but the target compound’s diazenyl group may reduce this due to lower electron-donating capacity.

Key Observations :

- The target compound’s synthesis requires precise control of diazo-coupling conditions to avoid byproducts .

- Alkyl-substituted derivatives (e.g., ) achieve higher yields due to simpler reaction pathways .

- Fluorinated analogs require inert conditions to prevent decomposition of sensitive ethenyl linkages.

Biological Activity

1H-Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester (often referred to as PhPCEE) is particularly noteworthy due to its potential therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 232.24 g/mol

- CAS Number : 94033-64-4

The structural features of PhPCEE include a pyrazole ring substituted with a phenyl group and an ethyl ester, which contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that PhPCEE demonstrates effective inhibition against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anti-inflammatory Activity

PhPCEE has been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound may be beneficial in treating inflammatory diseases.

Enzyme Inhibition

The compound has shown promising results as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in cellular signaling pathways, and their inhibition can lead to increased levels of cyclic nucleotides, which have various physiological effects.

- IC50 Values for PDE Inhibition :

- PDE4D: IC50 = 270 nM

- PDE4B: IC50 = 200 nM

These values indicate that PhPCEE is a potent inhibitor, making it a candidate for further development in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Study on Antimicrobial Properties

A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of PhPCEE against multidrug-resistant bacteria. The study utilized disk diffusion methods and determined that PhPCEE exhibited superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

PDE Inhibition Research

In another study focusing on the structure-activity relationship (SAR) of pyrazole derivatives, PhPCEE was identified as a lead compound due to its high potency against PDE enzymes. The research included molecular docking studies that elucidated the binding interactions between PhPCEE and the active site of PDE4D, confirming its potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.